molecular formula C13H8Cl4N2O B1677363 1,3-Bis(3,4-dichlorophenyl)urea CAS No. 4300-43-0

1,3-Bis(3,4-dichlorophenyl)urea

Cat. No.: B1677363
CAS No.: 4300-43-0
M. Wt: 350.0 g/mol
InChI Key: ZDPIZPXVHVYTOK-UHFFFAOYSA-N
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Description

MMV665852 is a compound belonging to the class of N,N′-diarylureas. It has emerged as a promising chemotype for the treatment of schistosomiasis, a parasitic disease caused by blood-dwelling flukes of the genus Schistosoma. This compound has shown significant activity against Schistosoma mansoni, one of the clinically most relevant species .

Preparation Methods

The synthesis of MMV665852 involves the formation of N,N′-diarylurea structures. The synthetic route typically includes the reaction of aniline derivatives with phosgene or its substitutes under controlled conditions to form the desired urea linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

MMV665852 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the aromatic rings.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and the substituents on the aromatic rings .

Scientific Research Applications

MMV665852 has been extensively studied for its antischistosomal properties. It has shown high efficacy in vitro against newly transformed schistosomula and adult Schistosoma mansoni worms. The compound has also been evaluated for its cytotoxicity, metabolic stability, and in vivo efficacy in mice models. Despite promising in vitro results, further research is needed to improve its solubility and pharmacokinetic properties for better in vivo efficacy .

Mechanism of Action

The mechanism of action of MMV665852 involves the inhibition of worm viability. It targets specific molecular pathways in the Schistosoma mansoni worms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with essential biological processes in the worms .

Comparison with Similar Compounds

MMV665852 is compared with other N,N′-diarylureas and related compounds. Similar compounds include:

  • N-aryl,N′-alkylureas
  • N-phenyl benzamides

These compounds share structural similarities with MMV665852 but differ in their substituents and biological activities. MMV665852 stands out due to its high efficacy against Schistosoma mansoni and favorable physicochemical properties .

Properties

IUPAC Name

1,3-bis(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPIZPXVHVYTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195624
Record name 3,3',4,4'-Tetrachlorocarbanilide
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Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4300-43-0
Record name 3,3',4,4'-Tetrachlorocarbanilide
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Record name 4300-43-0
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Record name 4300-43-0
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Record name N,N'-Bis(3,4-dichlorophenyl)urea
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Record name 3,3',4,4'-TETRACHLOROCARBANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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